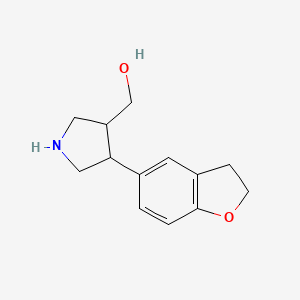

(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol

CAS No.: 2097975-61-4

Cat. No.: VC3186673

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097975-61-4 |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | [4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C13H17NO2/c15-8-11-6-14-7-12(11)9-1-2-13-10(5-9)3-4-16-13/h1-2,5,11-12,14-15H,3-4,6-8H2 |

| Standard InChI Key | JPAPRZQKYMTZMQ-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)C3CNCC3CO |

| Canonical SMILES | C1COC2=C1C=C(C=C2)C3CNCC3CO |

Introduction

Structural Characterization

Molecular Structure

(4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol consists of three primary structural components that contribute to its chemical identity and potential reactivity:

-

A pyrrolidine heterocycle serving as the central scaffold

-

A 2,3-dihydrobenzofuran substituent attached at position 4 of the pyrrolidine ring

-

A hydroxymethyl (CH₂OH) group at position 3 of the pyrrolidine ring

This arrangement creates multiple stereogenic centers within the molecule, particularly at positions 3 and 4 of the pyrrolidine ring, potentially yielding different stereoisomers with unique three-dimensional conformations and biological activities.

Structurally Related Compounds

The core pyrrolidin-3-ylmethanol structure appears in several related compounds that provide insight into the potential properties and synthesis of our target molecule:

-

(S)-Pyrrolidin-3-ylmethanol (CAS: 110013-19-9)

-

(trans-4-Methylpyrrolidin-3-yl)methanol (CAS: 945723-36-4)

-

Pyrrolidin-3-ylmethanol hydrochloride hydrate (CAS: 1452519-32-2)

-

(R)-Pyrrolidin-3-ylmethanol hydrochloride (CAS: 1227157-98-3)

Synthetic Methodologies

Stereoselective Synthesis Considerations

To control the stereochemistry of the target compound, methods described for related pyrrolidine derivatives provide valuable guidance:

-

Starting from a protected pyrrolidine scaffold

-

Performing dihydroxylation using osmium tetroxide to establish specific stereochemistry

-

Transforming the dihydroxy compound through mesylation and subsequent reactions

-

Introducing the aromatic substituent with stereochemical control

A relevant example from the literature describes the conversion of a protected pyrrolidine to a dihydroxy derivative using osmium tetroxide and N-methylmorpholine-N-oxide, establishing defined stereochemistry that could be maintained through subsequent transformations .

Physicochemical Properties and Characterization

Predicted Properties

Based on its structure, (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol would likely exhibit:

-

Moderate aqueous solubility due to the hydroxyl group and basic nitrogen

-

Lipophilic character contributed by the dihydrobenzofuran moiety

-

Hydrogen bond donor capacity (hydroxyl group) and acceptor capacity (hydroxyl oxygen, pyrrolidine nitrogen)

-

Basic properties attributed to the pyrrolidine nitrogen

-

Potential for multiple conformational states due to the flexible hydroxymethyl group

Analytical Characterization Techniques

For structurally similar compounds, the following analytical methods have proven effective:

| Technique | Application | Expected Outcomes |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation | Characteristic signals for aromatic protons (6.5-7.5 ppm), pyrrolidine ring protons (2.5-3.5 ppm), and hydroxymethyl protons (3.5-4.0 ppm) |

| Mass Spectrometry | Molecular weight verification | [M+H]⁺ peak corresponding to molecular weight plus one |

| LC-MS | Purity assessment | Chromatographic retention time and mass spectral data |

| HPLC | Quantitative analysis | Separation of stereoisomers and assessment of optical purity |

For a related compound in the literature, NMR spectroscopy revealed characteristic signals: "¹H NMR (400 MHz, CDCl₃) δ 6.88 (dd, J=13.4, 8.6 Hz, 1H), 6.31-6.08 (m, 2H), 3.80-3.75 (s, 3H), 3.72-3.64 (m, 2H), 3.55-3.43 (m, 2H), 3.42-3.34 (m, 1H), 3.29-3.21 (m, 1H), 2.57-2.44 (m, 1H), 2.15-2.06 (m, 1H), 1.77 (dd, J=12.5, 7.7 Hz, 1H), 1.64 (br. s, 1H)" .

Research Challenges and Future Directions

Synthetic Challenges

Several challenges may be encountered in the synthesis of (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol:

-

Stereochemical Control: Managing the stereochemistry at positions 3 and 4 of the pyrrolidine ring would require careful selection of reagents and reaction conditions.

-

Regioselectivity: Ensuring selective functionalization at position 4 of the pyrrolidine ring might necessitate specialized catalysts or directing groups.

-

Yield Optimization: Based on related examples, the introduction of aryl groups to pyrrolidine scaffolds can proceed with modest yields (e.g., 13% for a similar N-arylation) , suggesting that yield optimization would be an important consideration.

Future Research Directions

Promising avenues for future research on (4-(2,3-Dihydrobenzofuran-5-yl)pyrrolidin-3-yl)methanol include:

-

Development of efficient stereoselective synthetic routes

-

Comprehensive evaluation of physicochemical properties

-

Assessment of biological activity profiles, particularly for enzyme inhibition

-

Investigation of structure-activity relationships through systematic modification of the core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume